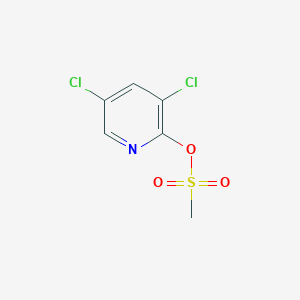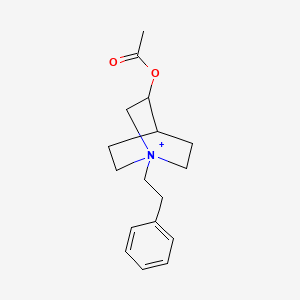
Acetamide, N-(4-(2lambda(4)-1,2,3-benzodithiazol-2-yl)phenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetamide, N-(4-(2lambda(4)-1,2,3-benzodithiazol-2-yl)phenyl)-: is a complex organic compound that features a benzodithiazole moiety attached to an acetamide group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-(4-(2lambda(4)-1,2,3-benzodithiazol-2-yl)phenyl)- typically involves the reaction of 2-aminobenzothiazole with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as pyridine, to facilitate the acetylation process. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale acetylation processes using automated reactors and continuous flow systems. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the high purity of the final product .
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts .
Biology: In biological research, it is used to study enzyme interactions and as a probe for investigating biochemical pathways .
Industry: In the industrial sector, it is used in the production of specialty chemicals and as an intermediate in the synthesis of advanced materials .
作用机制
The mechanism of action of Acetamide, N-(4-(2lambda(4)-1,2,3-benzodithiazol-2-yl)phenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodithiazole moiety can interact with active sites of enzymes, inhibiting their activity or altering their function. This interaction can modulate biochemical pathways, leading to various biological effects .
相似化合物的比较
- Acetamide, N-(2,4-dimethylphenyl)-
- Acetamide, N-(4-(dimethylamino)phenyl)-
- N-(4-(4-acetamido-2-hydroxyphenoxy)phenyl)acetamide
Uniqueness: Acetamide, N-(4-(2lambda(4)-1,2,3-benzodithiazol-2-yl)phenyl)- is unique due to the presence of the benzodithiazole ring, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying specific biochemical interactions and developing new materials with tailored properties .
属性
CAS 编号 |
6332-80-5 |
|---|---|
分子式 |
C14H12N2OS2 |
分子量 |
288.4 g/mol |
IUPAC 名称 |
N-[4-(7,8λ4-dithia-9-azabicyclo[4.3.0]nona-1,3,5,8-tetraen-8-yl)phenyl]acetamide |
InChI |
InChI=1S/C14H12N2OS2/c1-10(17)15-11-6-8-12(9-7-11)19-16-13-4-2-3-5-14(13)18-19/h2-9H,1H3,(H,15,17) |
InChI 键 |
YEFOAJOLLYTBBU-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=CC=C(C=C1)S2=NC3=CC=CC=C3S2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(Ethylamino)-4,6-dimethyl[1,3]thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B12788958.png)

![1-(4-Chlorophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12788975.png)







![3-Amino-2-[[1-(aminomethyl)-2-hydroxy-2-oxo-ethyl]disulfanyl]propanoic acid](/img/structure/B12789024.png)

